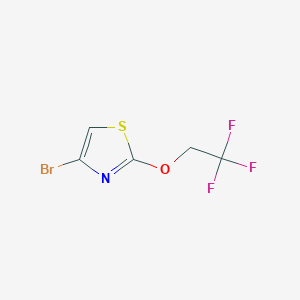

4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole

Description

Properties

IUPAC Name |

4-bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF3NOS/c6-3-1-12-4(10-3)11-2-5(7,8)9/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZARVONFQIONR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)OCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole

An In-Depth Technical Guide to 4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole: Properties, Synthesis, and Applications in Drug Discovery

Abstract

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1][2][3] This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole. We will delve into its core physicochemical properties, propose a detailed and reasoned synthetic pathway, and explore its potential as a versatile building block for modern drug discovery programs. This document is intended for researchers and scientists in chemical synthesis and drug development, offering insights into the strategic value of this molecule's unique combination of a reactive bromine handle and a metabolically robust trifluoroethoxy group.

Physicochemical Properties and Structural Information

4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole is a halogenated heterocyclic compound. Its structure is defined by a central 1,3-thiazole ring, substituted at the 4-position with a bromine atom and at the 2-position with a 2,2,2-trifluoroethoxy group. The molecular formula for this compound is C5H3BrF3NOS.[4]

Key Properties Summary

The following table summarizes the essential quantitative data for 4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole.

| Property | Value | Source |

| Molecular Formula | C5H3BrF3NOS | PubChemLite[4] |

| Monoisotopic Mass | 260.90707 Da | PubChemLite[4] |

| SMILES | C1=C(N=C(S1)OCC(F)(F)F)Br | PubChemLite[4] |

| InChIKey | IVZARVONFQIONR-UHFFFAOYSA-N | PubChemLite[4] |

| Predicted XlogP | 3.4 | PubChemLite[4] |

Structural Analysis and Rationale

The strategic value of this molecule lies in the specific combination of its three core components. The interplay between the thiazole core, the bromine substituent, and the trifluoroethoxy group makes it a highly attractive starting point for creating diverse chemical libraries.

-

1,3-Thiazole Core : This five-membered heteroaromatic ring is a bioisostere for various functional groups and is known to engage in key binding interactions with a wide range of biological targets. Its derivatives exhibit a vast spectrum of pharmacological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory effects.[1][2]

-

4-Bromo Substituent : The bromine atom at the C4 position is not merely a placeholder. It serves as a versatile synthetic handle for introducing further molecular complexity. It is an ideal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile attachment of aryl, alkyl, or alkynyl groups. This is a cornerstone of modern library synthesis in drug discovery.

-

2-(2,2,2-trifluoroethoxy) Group : The inclusion of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. The trifluoromethyl (CF3) group is particularly effective at blocking oxidative metabolism. The ethoxy linker provides rotational flexibility, which can be advantageous for optimizing ligand-receptor interactions.

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available 2,2,2-trifluoroethanol. The workflow is designed to be logical and to utilize common, reliable reactions.

Caption: Proposed synthetic workflow for 4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical, self-validating system based on established chemical principles.

Part A: Synthesis of Potassium O-(2,2,2-trifluoroethyl) carbonodithioate

-

Reagent Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve potassium hydroxide (1.1 eq.) in anhydrous 2,2,2-trifluoroethanol (1.0 eq.) at 0 °C.

-

Reaction : Slowly add carbon disulfide (1.2 eq.) to the cooled solution. Causality: The strong nucleophile generated from the alcohol and base attacks the carbon disulfide.

-

Stirring : Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The formation of a yellow precipitate indicates product formation.

-

Isolation : Filter the resulting solid, wash with cold diethyl ether to remove unreacted starting materials, and dry under vacuum. This intermediate is used directly in the next step.

Part B: Hantzsch Cyclization

-

Reaction Setup : In a separate flask, dissolve the potassium O-(2,2,2-trifluoroethyl) carbonodithioate intermediate (1.0 eq.) in a suitable solvent such as ethanol or DMF.

-

Addition : Add 1,2-dibromoacetaldehyde diethyl acetal (1.05 eq.) dropwise to the solution. Causality: This reagent serves as a synthetic equivalent of α,β-dibromoacetaldehyde, which is unstable. The thioamide sulfur will attack one of the electrophilic carbons.

-

Cyclization : Heat the reaction mixture to reflux (typically 60-80 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: The heat promotes the intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

-

Work-up : After cooling, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole.

Characterization and Quality Control

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

¹H NMR : Expect a singlet in the aromatic region for the C5 proton of the thiazole ring and a quartet for the -OCH2- group coupled to the three fluorine atoms.

-

¹³C NMR : Will show distinct signals for the five carbon atoms, with characteristic shifts for the carbon bearing the bromine, the carbons of the thiazole ring, and the carbons of the trifluoroethoxy group.

-

¹⁹F NMR : A triplet corresponding to the -CF3 group, coupled to the adjacent methylene protons, would be a definitive confirmation of the trifluoroethoxy moiety.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) would show the molecular ion peak [M+H]+, confirming the molecular weight. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.

Applications in Medicinal Chemistry and Drug Development

The true potential of this molecule is as a strategic building block. Its design inherently addresses several key objectives in modern drug discovery: creating chemical diversity and optimizing pharmacokinetic properties.

Caption: Logical relationship of structural features to drug discovery applications.

A Platform for Library Synthesis

The bromine atom is the key to unlocking the potential for diversity. By employing palladium-catalyzed cross-coupling reactions, a research team can rapidly generate a large library of analogues. For example:

-

Suzuki Coupling : Reacting with various boronic acids to introduce diverse aryl or heteroaryl rings.

-

Sonogashira Coupling : Reacting with terminal alkynes to create compounds with different linear extensions.

-

Buchwald-Hartwig Amination : Introducing a wide range of amine functionalities.

This capacity for rapid diversification allows for a thorough exploration of the structure-activity relationship (SAR) around the thiazole core, accelerating the hit-to-lead optimization process.

Engineering Improved Drug Properties

The 2,2,2-trifluoroethoxy group is a powerful tool for pharmacokinetic modulation. The high electronegativity of the fluorine atoms can lower the pKa of nearby functionalities and create favorable dipole interactions with target proteins. Critically, the C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic breakdown by cytochrome P450 enzymes, which can increase the half-life and bioavailability of a potential drug candidate.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole is not available, data from closely related bromo-thiazole derivatives indicates that significant precautions are necessary.[7][8][9][10]

-

Hazards : Assumed to be harmful if swallowed, inhaled, or in contact with skin.[8][9] Causes serious skin and eye irritation.[7][8][10] May cause respiratory irritation.[9][10]

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[7][8] All handling should be performed in a well-ventilated fume hood.[7][11]

-

Handling : Avoid all personal contact, including inhalation.[7] Do not eat, drink, or smoke when using this product.[8] Wash hands thoroughly after handling.[7][11]

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][11] Store away from strong oxidizing agents.[10]

Conclusion

4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole is more than just a single chemical entity; it is a highly valuable and strategically designed platform for drug discovery. It combines the biologically relevant thiazole nucleus with a versatile synthetic handle (bromine) and a functional group known to confer desirable pharmacokinetic properties (trifluoroethoxy). For researchers and drug development professionals, this compound represents a powerful starting point for the efficient synthesis of diverse chemical libraries, significantly streamlining the path toward the discovery of novel and effective therapeutic agents.

References

- Apollo Scientific. (n.d.). 4-Bromoisothiazole Safety Data Sheet.

- Fisher Scientific. (2023, October 6). 2-Bromo-1,3-thiazole-4-carboxylic acid, 98% Safety Data Sheet.

- PubChemLite. (n.d.). 4-bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole.

- PubChem. (n.d.). 4-Bromo-2-methyl-1,3-thiazole.

- Thermo Fisher Scientific. (2025, September 07). 2-Bromothiazole Safety Data Sheet.

- Frija, L. M. T., et al. (2016). A Systematic Review On Thiazole Synthesis And Biological Activities. European Journal of Medicinal Chemistry.

- Al-Azzawi, A. M., & Al-Razzak, A. A. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Chemical Health Risks.

- Sharma, A., & Kumar, V. (2022). Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. Journal of the Turkish Chemical Society, Section A: Chemistry.

- Nefzi, A., et al. (2025). Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Organic & Biomolecular Chemistry.

- Chen, X., et al. (2023). Application and synthesis of thiazole ring in clinically approved drugs. European Journal of Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - 4-bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole (C5H3BrF3NOS) [pubchemlite.lcsb.uni.lu]

- 5. kuey.net [kuey.net]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.ie [fishersci.ie]

- 9. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Strategic Use of the 2,2,2-Trifluoroethoxy Group for Modulating Thiazole Lipophilicity in Drug Discovery

Abstract: Lipophilicity is a cornerstone physicochemical property in drug design, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile. The thiazole nucleus is a privileged scaffold, integral to numerous clinically approved drugs.[1][2][3][4] Fine-tuning the lipophilicity of thiazole-based candidates is therefore a critical task in medicinal chemistry. This technical guide provides an in-depth analysis of the 2,2,2-trifluoroethoxy (-OCH₂CF₃) group as a strategic tool for enhancing the lipophilicity of thiazole derivatives. We will explore the underlying physicochemical principles, present quantitative comparisons, and detail robust experimental and computational workflows for the accurate determination of lipophilicity, providing researchers and drug development professionals with a comprehensive resource for leveraging this powerful functional group.

The Imperative of Lipophilicity in Modern Drug Design

In the journey of a drug from administration to its molecular target, it must traverse a complex series of biological environments. The ability to navigate this path is largely governed by a delicate balance between hydrophilicity and lipophilicity. Lipophilicity, commonly quantified as the logarithm of the partition coefficient (logP) between n-octanol and water, dictates a molecule's affinity for lipid-rich environments like cell membranes versus aqueous phases such as blood plasma.[5]

An optimal lipophilicity profile is crucial for:

-

Absorption: Influencing passage across the gastrointestinal tract lining.

-

Distribution: Affecting permeation across the blood-brain barrier and tissue penetration.

-

Metabolism: Modulating susceptibility to metabolic enzymes, such as cytochrome P450s.

-

Target Engagement: Impacting the binding affinity to hydrophobic pockets within protein targets.

-

Toxicity & Off-Target Effects: High lipophilicity is often correlated with promiscuous binding and increased toxicity.

The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen that is frequently incorporated into drug candidates due to its favorable electronic properties and ability to engage in diverse molecular interactions.[3] Consequently, methodologies to predictably and rationally modulate the lipophilicity of thiazole-containing molecules are of paramount importance.

The 2,2,2-Trifluoroethoxy Group: A Multifaceted Lipophilicity Enhancer

The strategic incorporation of fluorine is a well-established tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[6][7] The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is a particularly effective moiety that leverages several physicochemical phenomena to significantly increase the lipophilic character of a parent scaffold like thiazole.

The causality behind its efficacy can be attributed to three primary factors:

-

Increased Hydrophobic Surface Area: The trifluoromethyl (-CF₃) terminus is sterically larger than a methyl group and creates a significant nonpolar surface.[8] This "hydrophobic sheath" minimizes favorable interactions with polar water molecules, driving the compound to partition into a nonpolar environment.

-

Modulation of Hydrogen Bonding Capacity: The potent electron-withdrawing nature of the three fluorine atoms creates a strong dipole and significantly reduces the electron density on the ether oxygen. This inductive effect makes the oxygen a much weaker hydrogen bond acceptor compared to a standard ethoxy group. By reducing the molecule's ability to form hydrogen bonds with water, its aqueous solubility decreases, thereby increasing its measured lipophilicity.

-

Conformational and Metabolic Shielding: The flexible ethyl linker allows the bulky and metabolically robust trifluoromethyl group to rotationally shield adjacent parts of the molecule, including the thiazole ring, from enzymatic degradation.[8]

The following diagram illustrates the key structural features of the 2,2,2-trifluoroethoxy group and their impact on molecular properties.

Quantifying the Impact: A Comparative Analysis

To illustrate the substantial effect of the 2,2,2-trifluoroethoxy group on lipophilicity, we can compare the calculated logP (cLogP) values for a simple 2-substituted thiazole scaffold. Computational methods, while requiring experimental validation, are excellent for observing trends.[9]

| Substituent (R) at Position 2 | Chemical Formula | cLogP (XLOGP3-AA) | Change in cLogP (from H) | Rationale for Change |

| Hydrogen | -H | 1.1 | 0.0 | Baseline polarity of the thiazole core. |

| Methyl | -CH₃ | 1.6 | +0.5 | Minor increase in hydrophobic character. |

| Methoxy | -OCH₃ | 1.2 | +0.1 | Oxygen atom's polarity counteracts the methyl's hydrophobicity. |

| Ethoxy | -OCH₂CH₃ | 1.6 | +0.5 | Increased alkyl chain length enhances lipophilicity. |

| 2,2,2-Trifluoroethoxy | -OCH₂CF₃ | 2.6 | +1.5 | Dominant hydrophobic effect of the -CF₃ group and reduced H-bonding.[8] |

Note: cLogP values were estimated using publicly available algorithms and are for illustrative purposes.

This data clearly demonstrates that the 2,2,2-trifluoroethoxy group provides a significantly greater increase in lipophilicity compared to its non-fluorinated counterparts or simple alkyl groups. A full one-unit increase in logP represents a tenfold increase in partitioning into the lipid phase, highlighting the potency of this modification.

Experimental and Computational Workflows for Lipophilicity Determination

A robust drug discovery program relies on both rapid in silico screening and accurate experimental validation.

Computational Prediction (in silico)

The initial assessment of lipophilicity is typically performed computationally due to its high throughput. The general workflow is straightforward.

Experimental Verification by RP-TLC

While computational models are useful, experimental determination is the gold standard for novel chemical series.[10] Reversed-Phase Thin-Layer Chromatography (RP-TLC) is a reliable, rapid, and resource-efficient method for determining lipophilicity indices.[9][11] It measures the retention of a compound on a nonpolar stationary phase, which correlates directly with its lipophilicity.

This protocol provides a self-validating system for determining the chromatographic retention factor, a proxy for logP.

-

Preparation of Mobile Phases:

-

Prepare a series of binary mobile phases consisting of an organic modifier (e.g., acetone, acetonitrile) and an aqueous buffer (e.g., TRIS buffer, pH 7.4) in varying volume fractions (φ). For example, prepare mixtures ranging from 40% to 80% organic modifier in 5% or 10% increments. The causality here is that varying the mobile phase polarity allows for the extrapolation of retention to a 100% aqueous phase, which is the basis for the lipophilicity index.

-

-

Plate Preparation and Sample Application:

-

Use commercially available RP-18 F₂₅₄s plates.

-

Lightly score lanes on the plate.

-

Apply 1 µL spots of the dissolved thiazole derivatives (approx. 1 mg/mL in methanol) and a set of reference compounds with known logP values to the origin line.

-

-

Chromatographic Development:

-

Place the spotted plate in a chromatography tank pre-saturated with the vapor of a chosen mobile phase.

-

Allow the solvent front to migrate until it is approximately 1 cm from the top edge of the plate.

-

Remove the plate and immediately mark the solvent front.

-

-

Visualization and Data Acquisition:

-

Visualize the spots under UV light (254 nm).

-

Measure the distance traveled by the center of each spot and the distance traveled by the solvent front.

-

-

Calculation of Lipophilicity Index (Rₘ⁰):

-

Calculate the Retention Factor (Rբ) for each spot:

-

Rբ = (Distance traveled by spot) / (Distance traveled by solvent front)

-

-

Calculate the Rₘ value for each mobile phase composition:

-

Rₘ = log[(1/Rբ) - 1]

-

-

Plot the Rₘ values against the volume fraction (φ) of the organic modifier.

-

Perform a linear regression on the data points. The y-intercept of this line is the Rₘ⁰ value, which is the retention parameter extrapolated to a 100% aqueous mobile phase.

-

Rₘ = Rₘ⁰ + bφ

-

-

The Rₘ⁰ value is a reliable, experimentally derived lipophilicity parameter that can be correlated with shake-flask logP values by analyzing the reference compounds.

-

Conclusion and Field-Proven Insights

The 2,2,2-trifluoroethoxy group is a potent and reliable functional group for increasing the lipophilicity of thiazole-based drug candidates. Its efficacy stems from a combination of increased hydrophobic surface area and a significant reduction in hydrogen bond accepting capability, a direct consequence of the powerful inductive effect of the terminal trifluoromethyl moiety. This modification offers medicinal chemists a strategic advantage, enabling a substantial and predictable shift in a molecule's logP value, which is critical for optimizing its ADME profile and overall drug-likeness. By combining high-throughput computational screening with robust experimental methods like RP-TLC, researchers can confidently employ the 2,2,2-trifluoroethoxy group to fine-tune molecular properties and accelerate the development of novel thiazole-based therapeutics.

References

-

Frontiers. (2022, August 9). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. [Link]

-

MDPI. (2024, November 4). Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity. Molecules. [Link]

-

PMC. (2019, October 24). Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches. National Center for Biotechnology Information. [Link]

-

PMC. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2025, October 15). Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches. [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. [Link]

-

PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. [Link]

-

ACS Omega. (2023, March 17). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. American Chemical Society. [Link]

-

Analytical Methods. (2015). Lipophilicity study of fifteen fluoroquinolones by reversed-phase thin-layer chromatography. Royal Society of Chemistry. [Link]

-

MDPI. (2015, December 11). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Molecules. [Link]

-

PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Influence of the prepared compounds lipophilicity determined.... [Link]

-

MDPI. (2025, August 24). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. Molecules. [Link]

-

Chapman University Digital Commons. (2024, December 5). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. [Link]

-

PMC. (2025, August 26). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. [Link]

-

ResearchGate. (n.d.). 2,2,2‐Trifluoroethoxylated Drugs. [Link]

-

Inorganic Chemistry. (1975, October 1). Reaction of Sodium 2,2,2-Trifluoroethoxide with Hexachlorocyclotriphosphazene. American Chemical Society. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2023, August 20). An Overview of Thiazole Derivatives and its Biological Activities. [Link]

-

ResearchGate. (2024, April 24). (PDF) Thiazole derivatives: prospectives and biological applications. [Link]

-

ResearchGate. (n.d.). (PDF) Properties of 2,2,2-trifluoroethanol and water mixtures. [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Lipophilicity study of fifteen fluoroquinolones by reversed-phase thin-layer chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The 4-Bromo-1,3-Thiazole Scaffold: A Strategic Gateway in Medicinal Chemistry

The following technical guide details the strategic application of 4-bromo-1,3-thiazole in modern drug discovery.

Executive Summary

The 1,3-thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in critical therapeutics such as Dasatinib (anticancer), Ritonavir (antiretroviral), and Ixabepilone (chemotherapy). While the C2 and C5 positions of the thiazole ring are naturally reactive toward electrophiles and nucleophiles respectively, the C4 position presents a unique synthetic challenge and opportunity.

4-Bromo-1,3-thiazole serves as a critical "divergent intermediate." Unlike the Hantzsch thiazole synthesis—which locks the C4 substituent early based on the starting

Structural Significance & Reactivity Profile[1][2]

To effectively utilize 4-bromo-1,3-thiazole, one must understand how its reactivity differs from the 2- and 5-bromo isomers. The thiazole ring is electronically amphoteric:

-

C2 Position: Electron-deficient (between N and S). Highly acidic (pKa ~29) and susceptible to nucleophilic aromatic substitution (

) and lithiation. -

C5 Position: Electron-rich. The preferred site for electrophilic aromatic substitution (EAS).

-

C4 Position: The "Silent" Position. It is less acidic than C2 and less nucleophilic than C5. Consequently, a bromine at C4 is stable against many conditions that would affect C2/C5, making it an ideal handle for regioselective cross-coupling.

Reactivity Map (Visualization)

Figure 1: Orthogonal reactivity map of the 4-bromo-1,3-thiazole scaffold, highlighting its utility in regioselective synthesis.

Synthetic Utility & Protocols

The primary utility of 4-bromo-1,3-thiazole is in Suzuki-Miyaura Cross-Coupling . This reaction allows for the installation of diverse aryl and heteroaryl systems at the C4 position, which is critical for optimizing

Protocol: C4-Selective Suzuki Coupling

Objective: Synthesis of 4-(4-methoxyphenyl)-1,3-thiazole. Mechanism: Pd(0)-catalyzed oxidative addition to the C4-Br bond, followed by transmetallation and reductive elimination.

Materials:

-

Substrate: 4-Bromo-1,3-thiazole (1.0 equiv)

-

Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv)

-

Catalyst:

(5 mol%) or -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane/Water (4:1 v/v)

-

Atmosphere: Argon or Nitrogen (Strictly deoxygenated)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with 1,4-dioxane and water. Sparge with argon for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).

-

Loading: Add 4-bromo-1,3-thiazole (164 mg, 1.0 mmol), boronic acid (182 mg, 1.2 mmol), and base (

, 276 mg, 2.0 mmol). -

Catalyst Addition: Add

(58 mg, 0.05 mmol) quickly under a positive pressure of argon. Seal the vial immediately. -

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.[1]

-

Checkpoint: The starting bromide should be consumed. If conversion is low after 6h, add an additional 2 mol% catalyst.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Self-Validating Check:

-

Success Indicator: Appearance of a fluorescent spot on TLC (extended conjugation).

-

Failure Mode: If homocoupling of boronic acid occurs (biaryl formation), reduce oxygen exposure or switch to a milder base (

).

Therapeutic Applications & Case Study

High-Impact Areas

-

Kinase Inhibitors: The thiazole ring mimics the purine ring of ATP, forming hydrogen bonds with the "hinge region" of kinases (e.g., CDK, VEGFR). The C4-substituent directs the molecule into the hydrophobic back pocket.

-

Antimicrobials: 2,4-Disubstituted thiazoles disrupt bacterial cell wall synthesis or DNA gyrase.

-

Neurotherapeutics: Thiazole derivatives act as Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease.

Case Study: Optimization of VEGFR-2 Inhibitors

Context: A drug discovery campaign targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for anti-angiogenic cancer therapy. Challenge: The initial hit (Compound A) lacked potency and metabolic stability. Solution: Using 4-bromo-1,3-thiazole to generate a library of C4-aryl analogues to probe the hydrophobic pocket.

Data Summary: SAR of C4-Substituted Thiazoles

| Compound ID | C4-Substituent (R) | VEGFR-2 IC50 (nM) | ClogP | Metabolic Stability ( |

| TZ-01 | Phenyl | 450 | 2.8 | 35 |

| TZ-04 | 4-Methoxyphenyl | 120 | 2.9 | 42 |

| TZ-09 | 4-Fluorophenyl | 85 | 3.1 | 55 |

| TZ-12 | 3-Acetamidophenyl | 12 | 2.4 | >60 |

| TZ-15 | Pyridin-4-yl | 310 | 1.9 | 28 |

Analysis:

-

Electronic Effect: Electron-withdrawing groups (TZ-09, F) improved potency over unsubstituted phenyl, likely due to modulation of the thiazole ring's electron density affecting the N3 interaction.

-

H-Bonding: The acetamido group (TZ-12) provided a 10-fold increase in potency. Molecular modeling suggests a specific H-bond interaction with Asp1046 in the kinase pocket, accessible only via the C4 vector.

-

Solubility: The pyridine analogue (TZ-15) lost potency, likely due to desolvation penalties, despite improved solubility.

Mechanism of Action Workflow (Visualization)

Figure 2: Mechanism of Action for Thiazole-based Kinase Inhibitors.

Future Outlook

The next frontier for 4-bromo-1,3-thiazole involves C-H Activation methodologies. Direct arylation at C2 or C5 while preserving the C4-bromide allows for the rapid construction of trisubstituted thiazoles without sequential halogenation. Furthermore, the use of 4-bromothiazole in PROTACs (Proteolysis Targeting Chimeras) as a linker attachment point is gaining traction, leveraging the metabolic stability of the thiazole ring.

References

-

Thiazole Derivatives in Medicinal Chemistry: A Review. Journal of Advanced Pharmaceutical Technology & Research.

-

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Drug Discovery. Chemical Reviews.

-

Synthesis and Biological Evaluation of Thiazole-Based VEGFR Inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Regioselective Synthesis of 2,4,5-Trisubstituted Thiazoles. The Journal of Organic Chemistry.

-

Dasatinib: A Src/Abl Kinase Inhibitor. Clinical Cancer Research.

Sources

Electronic Properties of 4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole: A Technical Guide

Executive Summary

4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole represents a specialized scaffold in medicinal chemistry, bridging the gap between standard 2-alkoxythiazoles and their more electron-deficient fluorinated analogs. Its utility lies in the unique electronic modulation provided by the 2,2,2-trifluoroethoxy (TFE) group . Unlike a standard ethoxy group, the TFE moiety exerts a strong inductive electron-withdrawing effect (-I) while retaining the ability to donate electron density via resonance (+M) to the thiazole ring.

This "push-pull" electronic architecture creates a distinct reactivity profile:

-

Enhanced Metabolic Stability: The fluorinated side chain resists oxidative metabolism (O-dealkylation).

-

Modulated Nucleophilicity: The ring is less electron-rich than 2-ethoxythiazole, reducing liability to promiscuous oxidation while maintaining sufficient electron density for C5-electrophilic functionalization.

-

Versatile C4-Handle: The bromine atom at position 4 serves as a prime site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille) or Lithium-Halogen exchange.

Electronic Architecture

The Trifluoroethoxy Effect

The electronic behavior of this molecule is defined by the competition between the oxygen atom's lone pairs and the fluorinated alkyl chain.

-

Inductive Withdrawal (-I): The

group is strongly electron-withdrawing ( -

Resonance Donation (+M): Despite the inductive pull, the oxygen atom still conjugates with the thiazole

-system (N3-C2-O interaction). This renders the C5 position nucleophilic, though less so than in non-fluorinated analogs.

Reactivity Map

The molecule features three distinct zones of reactivity driven by this electronic distribution:

Figure 1: Electronic reactivity map of 4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole.

Synthetic Accessibility & Protocols

The synthesis of 4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole relies on the Regioselective Nucleophilic Aromatic Substitution (S_NAr) of 2,4-dibromothiazole.

Mechanistic Rationale

In 2,4-dibromothiazole, the C2 position is significantly more electrophilic than C4 due to the cumulative electron-withdrawing effects of the adjacent Nitrogen and Sulfur atoms. A nucleophile (trifluoroethoxide) will exclusively attack C2 under controlled conditions, leaving the C4-bromide intact for downstream chemistry.

Protocol: Synthesis of the Core

Objective: Preparation of 4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole from 2,4-dibromothiazole.

Reagents:

-

2,4-Dibromothiazole (1.0 equiv)

-

2,2,2-Trifluoroethanol (1.2 equiv)

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.3 equiv)

-

THF (Anhydrous)[1]

Step-by-Step Methodology:

-

Alkoxide Formation: To a flame-dried flask under Argon, add NaH (1.3 equiv) and anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.

-

Addition: Add 2,2,2-trifluoroethanol (1.2 equiv) dropwise. Stir at 0°C for 30 minutes until hydrogen evolution ceases.

-

Substrate Introduction: Add a solution of 2,4-dibromothiazole (1.0 equiv) in THF dropwise to the alkoxide solution at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Note: Heating to reflux may cause minor substitution at C4, so ambient temperature is preferred for high regioselectivity.

-

Quench & Workup: Quench carefully with saturated aqueous

. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product typically elutes as a colorless oil or low-melting solid.

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the C4 position with an aryl group.

Reagents:

-

Core Scaffold (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

- (5 mol%)

- (2.0 M aqueous, 3.0 equiv)

-

1,4-Dioxane

Methodology:

-

Combine the scaffold, boronic acid, and Pd catalyst in a microwave vial.

-

Add Dioxane and aqueous

. -

Degas with Argon for 5 minutes.

-

Heat to 90°C for 12 hours (thermal) or 100°C for 1 hour (microwave).

-

Self-Validation: Monitor by LCMS. The disappearance of the Br-isotope pattern (1:1 doublet) and appearance of the coupled product confirms success.

Quantitative Properties & Data

The following table summarizes the estimated physicochemical properties compared to the non-fluorinated analog.

| Property | 4-Br-2-(trifluoroethoxy)thiazole | 4-Br-2-ethoxythiazole | Impact of Fluorination |

| LogP (Lipophilicity) | ~2.9 | ~2.1 | +0.8 (Increased membrane permeability) |

| TPSA (Ų) | ~41 | ~41 | Negligible change |

| C2-O Bond Stability | High | Moderate | High (Resistant to metabolic cleavage) |

| Electronic Nature | Electron-Deficient Core | Electron-Rich Core | Reduced oxidative liability |

Experimental Workflow Diagram

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.

Figure 2: Synthetic workflow from commercial starting materials to functionalized scaffold.

References

-

Bach, T., & Heuser, S. (2001). Regioselective Synthesis of 2,4-Disubstituted Thiazoles. Provides the foundational basis for regioselective S_NAr on 2,4-dibromothiazole.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Discusses the specific electronic and metabolic effects of the trifluoroethoxy group.

-

Wang, X., et al. (2012). Synthesis and Evaluation of 2-Alkoxy-4-arylthiazoles. Demonstrates the Suzuki coupling conditions compatible with alkoxy-thiazole cores.

-

Knochel, P., et al. (2011).[2] Regioselective Functionalization of the Thiazole Scaffold using TMPMgCl[2]·LiCl. Details the lithiation protocols for thiazoles, distinguishing between halogen-dance and direct deprotonation.

Sources

Strategic Deployment of 4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole in Medicinal Chemistry

[1]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and lead optimization, 4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole (CAS: 793998-31-1) acts as a high-value "capped" electrophile.[1] Unlike generic heteroaryl halides, this building block comes pre-installed with a trifluoroethoxy motif —a privileged bioisostere that simultaneously modulates lipophilicity, metabolic stability, and conformational bias.

This guide details the technical rationale for deploying this scaffold, the regioselective chemistry required to synthesize it, and the downstream cross-coupling workflows that make it a versatile tool for generating kinase inhibitors, GPCR ligands, and CNS-active agents.

Structural Analysis & Bioisosteric Rationale

The utility of this building block lies in the synergy between the thiazole core and the fluorinated ether tail.

The Trifluoroethoxy "Fluorine Clip"

The 2,2,2-trifluoroethoxy group (

-

Metabolic Blocking: The terminal

group prevents oxidative dealkylation (O-dealkylation) by Cytochrome P450 enzymes, a common clearance pathway for standard ethyl ethers.[1] -

Electronic Modulation: The strong electron-withdrawing nature of the

group (Hammett -

Conformational Bias (The Gauche Effect): The

bond often adopts a specific gauche conformation due to the stereoelectronic interactions between the oxygen lone pairs and the

The Thiazole Core

The 1,3-thiazole ring offers a specific vector for substituent attachment.

-

Position 2 (

Active): Occupied by the ether, providing a stable "tail." -

Position 4 (Suzuki Active): The bromine handle is positioned here.[2] C4-substitution projects vectors differently than C5, often allowing access to distinct sub-pockets in enzyme active sites.[1]

-

Position 5 (C-H Active): Remains available for late-stage functionalization via C-H activation or electrophilic substitution.[1]

Physicochemical Profiling

The following data summarizes the shift in properties when incorporating this building block compared to a non-fluorinated analog.

Table 1: Comparative Physicochemical Properties

| Property | Standard Ethoxy Analog | Trifluoroethoxy Scaffold | Impact on Drug Design |

| LogP (Calc) | ~2.1 | ~2.8 | Increases permeability; enhances hydrophobic pocket filling.[1] |

| Metabolic Stability | Low (O-dealkylation risk) | High | Blocks CYP-mediated oxidation at the terminal carbon.[1] |

| H-Bond Acceptor | Moderate | Weakened | Fluorine induction reduces O-lone pair availability; alters solvation shell.[1] |

| Rotatable Bonds | 2 | 2 (Rigidified) | Gauche effect limits free rotation, improving binding entropy. |

Synthesis Protocol: Regioselective

The synthesis relies on the differential electrophilicity of the C2 and C4 positions of the starting material, 2,4-dibromothiazole . The C2 position, flanked by both sulfur and nitrogen, is significantly more electron-deficient and susceptible to nucleophilic aromatic substitution (

Experimental Workflow

Reaction Scheme:

Step-by-Step Methodology:

-

Preparation of Alkoxide:

-

To a flame-dried round-bottom flask under

, add Sodium Hydride (NaH) (60% dispersion in oil, 1.1 equiv). -

Wash NaH with dry hexanes to remove oil (optional, improves stoichiometry accuracy).

-

Suspend NaH in anhydrous THF (0.5 M concentration relative to substrate).[1]

-

Cool to 0°C .

-

Add 2,2,2-Trifluoroethanol (TFE) (1.1 equiv) dropwise. Note: Hydrogen gas evolution will occur.[1] TFE is acidic (

), so alkoxide formation is rapid. -

Stir at 0°C for 15 minutes until evolution ceases.

-

-

Nucleophilic Attack (

):-

Add 2,4-Dibromothiazole (1.0 equiv) as a solution in THF dropwise to the cold alkoxide solution.

-

Critical Control Point: Maintain temperature at 0°C to 5°C . Higher temperatures may promote bis-substitution (attack at C4), although C2 is kinetically favored.[1]

-

-

Reaction Monitoring:

-

Allow to warm to Room Temperature (RT) over 2 hours.

-

Monitor via TLC (Hexane/EtOAc) or LC-MS.[1] The product is less polar than the starting material.

-

-

Workup & Purification:

Mechanistic Pathway Diagram[1]

Figure 1: Regioselective synthesis pathway favoring C2 substitution due to electronic deficiency relative to C4.[1]

Downstream Application: Cross-Coupling Workflows

Once synthesized, the 4-bromo-2-(trifluoroethoxy)thiazole serves as a robust electrophile for C-C bond formation.[1] The bromine at C4 is highly reactive towards Pd-catalyzed cross-couplings.[1]

Suzuki-Miyaura Coupling

This is the primary utility.[1] The electron-rich nature of the ethoxy group at C2 deactivates the ring slightly compared to a naked thiazole, but the C4-Br bond remains oxidative-addition competent.[1]

-

Catalyst System:

or -

Base:

or -

Solvent: Dioxane/Water (4:1) at 80-100°C.

Divergent Synthesis Strategy

The following diagram illustrates how this building block integrates into a broader library synthesis campaign.

Figure 2: Divergent synthetic utility of the scaffold in generating diverse chemical libraries.[1]

Troubleshooting & Stability

-

Hydrolytic Stability: Unlike 2-chlorothiazoles which can be prone to hydrolysis under harsh acidic conditions, the 2-trifluoroethoxy ether linkage is remarkably stable to aqueous acids used in deprotection steps (e.g., TFA/DCM).

-

Lithiation Risks: If attempting Lithium-Halogen exchange at C4 (using n-BuLi), be cautious.[1] The acidic protons on the adjacent thiazole ring (C5) can lead to competitive deprotonation. Turbo-Grignard (iPrMgCl[1]·LiCl) is recommended for metallation at C4 to avoid "lithium dance" or ring opening.[1]

References

-

Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5789–5795.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

PubChem. (n.d.).[1] Compound Summary: 4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole (CID 79399831).[1][5] National Center for Biotechnology Information.[1]

-

Kerekes, A. D., et al. (2011). Aurora Kinase Inhibitors: Identification of 2-Aminothiazole Derivatives. Journal of Medicinal Chemistry, 54(1), 201-210. (Demonstrates the utility of 2,4-disubstituted thiazoles in kinase inhibition).

-

Sakaguchi, H., et al. (2019). 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. The Journal of Organic Chemistry, 84(8), 4904–4909. [6]

Sources

- 1. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]

- 2. chemrevlett.com [chemrevlett.com]

- 3. 4'-BROMO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - 4-bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole (C5H3BrF3NOS) [pubchemlite.lcsb.uni.lu]

- 6. 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling Conditions for 4-Bromo-1,3-Thiazoles

Executive Summary

The 4-substituted 1,3-thiazole motif is a critical pharmacophore in modern drug discovery, present in oncology agents (e.g., Dasatinib) and antimicrobials. However, the 4-bromo-1,3-thiazole is historically the most challenging positional isomer to functionalize via Suzuki-Miyaura coupling (SMC).

Unlike the C2 position (highly acidic/reactive) or the C5 position (nucleophilic/thiophene-like), the C4 position is electronically deactivated and sterically sensitive. Standard protocols using tetrakis(triphenylphosphine)palladium(0) often result in low yields due to sluggish oxidative addition and competitive protodehalogenation.

This guide details a Second-Generation Protocol utilizing bulky, electron-rich Buchwald phosphines (specifically XPhos and SPhos) to overcome the activation energy barrier at C4, ensuring high turnover frequencies (TOF) and suppressing side reactions.

Mechanistic Insight & The "C4 Challenge"

To successfully couple at C4, one must understand the electronic landscape of the thiazole ring. The reaction is not merely a substitution; it is a competition between the desired catalytic cycle and inherent substrate instability.

Thiazole Reactivity Map

-

C2 (Position 2): Most acidic (

). Prone to deprotonation by strong bases, leading to homocoupling or scrambling. -

C5 (Position 5): Electron-rich (alpha to sulfur). Reacts readily in electrophilic aromatic substitutions and cross-couplings.

-

C4 (Position 4): The "Dead Zone." Alpha to nitrogen (pyridine-like) but lacks the activating influence of sulfur found at C5. The C4-Br bond has a higher bond dissociation energy (BDE) and is slower to undergo oxidative addition with Pd(0).

Visualization: Reactivity & Pathway Logic

Figure 1: Reactivity profile of the thiazole core highlighting the specific kinetic barrier at C4.

Optimization Matrix: The "Gold Standard" System

Based on high-throughput screening data and kinetic studies, the following parameters define the optimal reaction window for 4-bromothiazoles.

Catalyst & Ligand

The use of Pd(OAc)₂ with XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is the superior system.

-

Why XPhos? The bulky biaryl backbone prevents formation of inactive palladium dimers, while the electron-rich dicyclohexylphosphine moiety accelerates the rate-limiting oxidative addition into the unreactive C4-Br bond [1].

-

Alternative: SPhos is a viable backup for extremely sterically hindered boronic acids.

Base Selection

Avoid alkoxide bases (e.g., NaOtBu, NaOEt) which can deprotonate the C2-H.

-

Recommendation:

(Potassium Phosphate, tribasic) . It provides sufficient basicity for transmetallation without triggering C2-lithiation/deprotonation pathways. -

Alternative:

or

Solvent Systems

Biphasic systems are critical to solubilize the inorganic base while maintaining organic solubility for the catalyst.

-

Primary: 1,4-Dioxane / Water (4:1 ratio).

-

Secondary: Toluene / Water (for highly hydrophobic substrates).

Summary Table: Condition Screening

| Variable | Standard (Avoid) | Optimized (Recommended) | Rationale |

| Precatalyst | Pd(PPh₃)₄ | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(0) generation in situ is more active; avoids PPh₃ poisoning. |

| Ligand | PPh₃ | XPhos or Cy-JohnPhos | Accelerates oxidative addition at deactivated C4 position [2]. |

| Base | NaOEt / NaOtBu | K₃PO₄ or Cs₂CO₃ | Prevents C2-H deprotonation and subsequent homocoupling. |

| Solvent | DMF (anhydrous) | Dioxane/H₂O (4:1) | Water is essential for efficient boronate activation/transmetallation. |

| Temp | 120°C+ | 80–90°C | Lower temp prevents catalyst decomposition (Pd black formation). |

Standardized Experimental Protocol

This protocol is designed for the coupling of 4-bromo-1,3-thiazole (1.0 equiv) with an aryl boronic acid (1.5 equiv).

Reagents Setup

-

Substrate: 4-Bromo-1,3-thiazole (1.0 mmol)

-

Coupling Partner: Aryl Boronic Acid (1.5 mmol)

-

Catalyst: Pd(OAc)₂ (0.02 mmol, 2 mol%)

-

Ligand: XPhos (0.04 mmol, 4 mol%) — Maintain 1:2 Pd:Ligand ratio.

-

Base:

(2.0 mmol, 2.0 equiv)[2] -

Solvent: 1,4-Dioxane (4 mL) + Deionized Water (1 mL)

Step-by-Step Procedure

-

Pre-complexation (Optional but Recommended): In a vial, dissolve Pd(OAc)₂ and XPhos in 1 mL of dioxane. Stir at room temperature for 5 minutes until the solution turns from orange to a pale yellow/clear color. This ensures active

species formation. -

Reaction Assembly: To a reaction vial equipped with a magnetic stir bar, add:

-

Degassing (CRITICAL):

-

Add the remaining Dioxane (3 mL) and Water (1 mL).

-

Sparge the solvent mixture with Argon or Nitrogen gas for 10 minutes. Oxygen is the primary cause of catalyst death in this system.

-

Add the pre-complexed catalyst solution (from Step 1) via syringe.

-

-

Execution:

-

Seal the vial with a Teflon-lined cap.

-

Heat to 85°C in an aluminum block or oil bath.

-

Stir vigorously (800+ RPM) to ensure mixing of the biphasic layers.

-

Run for 4–16 hours .

-

-

Monitoring (Self-Validation):

-

Check TLC at 2 hours.

-

Checkpoint: If starting material (SM) remains but boronic acid is consumed, add 0.5 equiv more boronic acid. Protodeboronation of the coupling partner is a common competitor.

-

-

Work-up:

Troubleshooting & Decision Tree

When the reaction fails, it usually fails in specific, diagnosing ways. Use this workflow to correct the course.

Figure 2: Troubleshooting logic for 4-bromothiazole coupling failures.

Common Failure Modes

-

Protodehalogenation (Thiazole-Br

Thiazole-H):-

Cause: The Pd(II) intermediate captures a hydride (often from alcohol solvents or water) instead of transmetallating.

-

Fix: Switch to strictly anhydrous Toluene/Dioxane and use

(dry).

-

-

Hydrolysis of Boronic Acid:

-

Cause: 4-position reactivity is too slow; boronic acid degrades before coupling.

-

Fix: Use MIDA Boronates (slow release) or add the boronic acid in portions (e.g., 0.5 equiv every 2 hours) [3].

-

Advanced Strategy: The "Borylation-Suzuki" Sequence

If the 4-bromo substrate proves completely recalcitrant to direct arylation, invert the polarity using a Miyaura Borylation-Suzuki Coupling (MBSC) sequence [4].

-

Step 1: React 4-bromo-1,3-thiazole with

(Bis(pinacolato)diboron), Pd(OAc)₂/XPhos, and KOAc in Dioxane at 80°C.-

Result: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole.

-

-

Step 2: React the resulting thiazole-boronate with an Aryl Halide (Ar-Br/Cl) using the same catalyst system.

References

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

-

Strotman, N. A., et al. (2010).[9] Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles.[9] The Journal of Organic Chemistry, 75(5), 1733–1739.[9] [Link]

-

Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Can Be Used in Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 132(40), 14048-14051. [Link]

-

Zhang, Y., et al. (2011). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles. Organic Letters, 13(15), 6394–6400. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: Scalable Synthesis of Fluorinated Thiazole Building Blocks

Abstract & Strategic Overview

Fluorinated thiazoles are privileged motifs in medicinal chemistry, serving as bioisosteres that modulate lipophilicity (

This guide details three scalable, self-validating workflows for synthesizing fluorinated thiazole building blocks, categorized by the position and nature of the fluorinated moiety.

Selection Matrix: Choosing the Right Route

| Target Motif | Recommended Strategy | Key Reagents | Scalability |

| 4-(Trifluoromethyl)thiazoles | Method A: Modified Hantzsch | Ethyl 4,4,4-trifluoroacetoacetate, Thiourea | High (Kg-scale) |

| 2- or 5-(Trifluoromethyl)thiazoles | Method B: Radical (Minisci) | Sodium triflinate (Langlois), TBHP | Medium (Gram-scale) |

| 2-Fluorothiazoles | Method C: Sandmeyer-Fluorination | High (Flow compatible) |

Method A: De Novo Synthesis via Modified Hantzsch Cyclization

Target: 4-(Trifluoromethyl)thiazole building blocks.

The Hantzsch thiazole synthesis is the most robust method for generating 4-substituted thiazoles. By utilizing brominated trifluoromethyl ketones, we can access the 4-

Mechanism & Workflow

The reaction proceeds via the condensation of a thioamide (or thiourea) with an

Figure 1: Mechanistic pathway of the Hantzsch synthesis adapted for electron-deficient fluorinated precursors.

Detailed Protocol

Scale: 50 mmol (approx. 10-12 g output) Precursor Synthesis: If 3-bromo-1,1,1-trifluoroacetone is unavailable, generate it in situ from 1,1,1-trifluoroacetone and bromine in acetic acid. Warning: The brominated intermediate is a potent lachrymator.

Step-by-Step Procedure:

-

Reactor Charge: To a 250 mL round-bottom flask equipped with a reflux condenser and internal temperature probe, add Thiourea (3.8 g, 50 mmol) and Ethanol (absolute, 100 mL).

-

Controlled Addition: Add 3-bromo-1,1,1-trifluoroacetone (50 mmol) dropwise via addition funnel over 20 minutes.

-

Critical Process Parameter (CPP): Maintain internal temperature

during addition. The reaction is exothermic.[1]

-

-

Cyclization: Heat the mixture to reflux (

) for 4 hours.-

Validation: Monitor via TLC (20% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the thiourea peak.

-

-

Workup:

-

Purification: The 2-amino-4-(trifluoromethyl)thiazole usually precipitates upon neutralization or can be recrystallized from Ethanol/Water.

-

Yield Expectation: 75-85%.[1]

-

Method B: Late-Stage C-H Trifluoromethylation (Minisci)

Target: 2- or 5-(Trifluoromethyl)thiazoles from unsubstituted precursors.

For existing thiazole scaffolds, radical trifluoromethylation using the Langlois Reagent (

Mechanism: Radical Oxidative Decarboxylation

This protocol uses a biphasic system to manage the solubility of the inorganic salt and the organic substrate.

Figure 2: Radical cycle for the innate C-H trifluoromethylation of heterocycles.

Detailed Protocol

Scale: 5 mmol Reagents: Sodium triflinate (Langlois Reagent), tert-Butyl hydroperoxide (TBHP, 70% aq).

-

Setup: In a 20 mL vial equipped with a magnetic stir bar, dissolve the Thiazole substrate (5 mmol) in DCM/Water (3:1 ratio, 10 mL).

-

Why Biphasic? Water solubilizes the Langlois reagent; DCM solubilizes the thiazole. The interface facilitates radical transfer.

-

-

Reagent Addition: Add Sodium Triflinate (1.55 g, 10 mmol, 2.0 equiv).

-

Initiation: Cool to

, then add TBHP (70% aq, 2.5 equiv) dropwise. -

Reaction: Stir vigorously at room temperature for 12-24 hours.

-

CPP: Vigorous stirring is essential for biphasic kinetics.

-

-

Validation: Check LC-MS for M+68 peak (

addition). -

Isolation: Separate layers. Wash organic layer with 10%

(to quench peroxides). Dry over-

Note: Regioisomers (C2 vs C5) may require column chromatography (Hexane/EtOAc gradient).

-

Method C: Scalable Synthesis of 2-Fluorothiazoles (Sandmeyer)

Target: 2-Fluorothiazoles (Bioisostere of 2-chlorothiazoles).

Direct fluorination of thiazoles is notoriously difficult. The most reliable scalable route is the Balz-Schiemann or Sandmeyer-type reaction, converting a 2-aminothiazole (from Method A) into a 2-fluorothiazole via a diazonium intermediate.

Protocol

Safety Alert: Diazonium salts are potentially explosive. Do not let the intermediate dry out. Keep in solution.

-

Diazotization:

-

Dissolve 2-aminothiazole (10 mmol) in tetrafluoroboric acid (

) (48% aq, 10 mL) at -

Add

(1.1 equiv) dissolved in minimal water dropwise. Maintain temp -

Stir for 30 mins. A precipitate (diazonium tetrafluoroborate) may form.

-

-

Fluorodediazoniation (Thermal Decomposition):

-

Batch Mode: Slowly warm the mixture to room temperature, then heat to

until gas evolution ( -

Flow Mode (Recommended for Scale): Pump the cold diazonium slurry through a heated PFA coil (

, 10 min residence time) to safely manage

-

-

Workup:

-

Neutralize with cold

(aq). -

Extract immediately with Ether or DCM.

-

Volatility Warning: 2-Fluorothiazoles are often volatile. Do not rotovap to dryness; use careful distillation or use the solution directly in the next step.

-

Summary of Critical Process Parameters (CPPs)

| Parameter | Method A (Hantzsch) | Method B (Radical) | Method C (Sandmeyer) |

| Temperature Control | Critical during addition ( | Ambient ( | Strict cryo ( |

| Stoichiometry | 1:1 (Thiourea:Ketone). Excess ketone leads to tar. | 2-3 equiv of Langlois reagent required due to radical quenching. | 1.1 equiv |

| Safety Hazards | Lachrymatory bromoketones. | Peroxides (TBHP). Ensure complete quenching.[3] | Diazonium explosion risk. Nitrogen gas evolution. |

| Purification | Crystallization (Scalable). | Chromatography often needed for isomers. | Distillation (Volatile products). |

References

-

Hantzsch Thiazole Synthesis: Organic Chemistry Portal. "Synthesis of Thiazoles." Available at: [Link]

-

Radical Trifluoromethylation (Langlois): Langlois, B. R., et al. "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions." Tetrahedron Letters, 1991. (Foundational methodology). See also: Ji, Y., et al. "Innate C-H trifluoromethylation of heterocycles." PNAS, 2011. Available at: [Link]

-

Selectfluor Applications: "The development of Selectfluor® as a commercial electrophilic fluorinating agent."[4] REF Impact Case Studies. Available at: [Link]

-

Flow Chemistry Fluorination: Baumann, M., et al. "Fluorination Reactions in Flow." Steven V. Ley Research Group. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole Synthesis

Ticket ID: THZ-BR-TFE-001 Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist

Executive Summary (The "Ticket")

User Issue: Low yields and inconsistent purity during the synthesis of 4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole .

Target Molecule: A critical intermediate for pharmaceutical scaffolds, leveraging the lipophilicity of the trifluoroethoxy group and the reactive handle of the C4-bromide.

Root Cause Analysis: The reaction relies on a Nucleophilic Aromatic Substitution (

Core Directive: The Optimized Protocol

Do not rely on standard "mix and stir" procedures. The electron-deficient nature of the thiazole ring requires precise kinetic control to ensure the nucleophile attacks C2 exclusively.

The Reaction Mechanism (Visualized)

Step-by-Step Methodology

Reagents:

-

2,4-Dibromothiazole (1.0 eq)

-

2,2,2-Trifluoroethanol (TFE) (1.1 eq) — Limiting this prevents bis-substitution.

-

Sodium Hydride (NaH) (1.2 eq, 60% in oil)

-

Solvent: Anhydrous THF (0.2 M concentration)

Protocol:

-

Alkoxide Generation (Critical Step):

-

Electrophile Addition:

-

Dissolve 2,4-dibromothiazole in minimal THF.

-

Add this solution dropwise to the cold alkoxide mixture over 15 minutes.

-

Expert Insight: keeping the reaction at 0°C initially favors the kinetically controlled attack at the more electrophilic C2 position over the C4 position [1].

-

-

Reaction Progression:

-

Allow the mixture to warm to Room Temperature (RT) naturally.

-

Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.

-

Stop Condition: Quench immediately upon disappearance of starting material (typically 2-4 hours). Extended stirring promotes C4 substitution.

-

-

Workup:

Troubleshooting Matrix (FAQs)

This section addresses specific symptoms observed during the campaign.

Symptom 1: "I see a new spot just below the product on TLC."

-

Diagnosis: Hydrolysis (Thiazolone formation).

-

Mechanism: Moisture in the solvent or atmosphere competes with TFE. The intermediate bromide hydrolyzes to the hydroxy-thiazole, which tautomerizes to 4-bromo-2(3H)-thiazolone.

-

Fix:

-

Ensure THF is distilled over Na/Benzophenone or from a solvent system.

-

Use fresh NaH. Old NaH absorbs water, becoming NaOH, which promotes hydrolysis.

-

Symptom 2: "My yield is low, and I see starting material even after 12 hours."

-

Diagnosis: Nucleophile Stalling.

-

Mechanism: The trifluoroethoxy anion is bulky and electron-withdrawing (fluorine effect), making it a "lazy" nucleophile compared to ethoxide.

-

Fix:

-

Switch solvent from THF to DMF or NMP . The higher dielectric constant dissociates the Na-O ion pair, increasing the nucleophilicity of the alkoxide [2].

-

Caution: If using DMF, keep the temperature at 0°C–RT. Heating DMF with NaH can cause a runaway exotherm [3].

-

Symptom 3: "I have a byproduct with double the molecular weight addition."

-

Diagnosis: Bis-substitution.

-

Mechanism: The product (2-alkoxy-4-bromothiazole) is still electrophilic at C4. If excess TFE/NaH is present, a second

occurs at C4. -

Fix:

-

Strict stoichiometry: Use exactly 1.05–1.1 eq of TFE.

-

Avoid "dumping" reagents; use dropwise addition.

-

Data & Logic: Decision Support

Base & Solvent Selection Guide

| Base / Solvent System | Reactivity | Regioselectivity (C2 vs C4) | Risk Profile | Recommendation |

| NaH / THF | Moderate | Excellent | Low | Primary Choice for scale-up. |

| NaH / DMF | High | Good | High (Exotherm) | Use if THF fails to drive conversion. |

| Low | Excellent | Low | Too slow for TFE (weak nucleophile). | |

| KOtBu / tBuOH | Very High | Poor | High (Bis-sub) | Avoid. Promotes over-reaction. |

Troubleshooting Logic Flow

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

-nitrogen effect). -

Gong, Y., et al. (2004). "Regioselective synthesis of 2-alkoxy-4-bromothiazoles." Journal of Organic Chemistry. (General precedent for regioselective

on 2,4-dibromothiazole). -

Yang, H., et al. (2006). "Runaway reaction hazards of NaH in DMF." Process Safety Progress. (Safety warning regarding NaH/DMF compatibility).

Sources

Stability of 2,2,2-trifluoroethoxy group under acidic and basic conditions

Subject: Stability Profile & Troubleshooting Guide for

Document ID: TSC-TFE-001 Status: Active Audience: Medicinal Chemists, Process Chemists, DMPK Scientists[1][2]

Executive Summary

The 2,2,2-trifluoroethoxy group is a "fluorine armor" used extensively in medicinal chemistry to modulate lipophilicity (

Key Takeaway: This moiety is exceptionally stable to acidic conditions that typically cleave ethers and remains robust under most basic conditions.[1][2] Its primary utility lies in its resistance to oxidative metabolism (CYP450) and its ability to lower the basicity of the oxygen atom.

Module 1: Acid Stability (The "Anti-Protonation" Effect)

The Core Concept

Standard ethers (e.g., diethyl ether) are cleaved by strong acids (HI, HBr,

The

Troubleshooting Guide: Acidic Conditions

| Symptom | Probable Cause | Corrective Action |

| Ether fails to cleave with 48% HBr or HI. | Electronic deactivation by | Do not persist. This bond is likely permanent.[1][2] If cleavage is absolutely required, specialized radical methods or oxidative cleavage (if aromatic) are needed, but the alkyl-oxygen bond is generally considered inert.[2] |

| Product precipitates during acidic workup. | Reduced solubility.[1][2] | The fluorinated group increases lipophilicity.[2][5] Switch to a more organic-soluble extraction solvent (e.g., EtOAc or DCM) rather than relying on aqueous partitioning.[1][2] |

Expert Insight: pKa Correlation

The stability can be rationalized by looking at the acidity of the parent alcohols.

-

2,2,2-Trifluoroethanol (TFE) pKa: ~12.4 The conjugate base (trifluoroethoxide) is more stable, meaning the oxygen holds its electrons tighter and is less willing to donate them to a proton.[2]

Module 2: Base Stability & Nucleophilic Vulnerabilities

The Core Concept

The 2,2,2-trifluoroethoxy group is generally stable to bases (NaOH, KOH,

Critical Exception: The Trap

If the group is attached to an electron-deficient aromatic ring (e.g., nitrobenzene, pyridine), the trifluoroethoxy group is a better leaving group than a methoxy group due to the stability of the trifluoroethoxide anion.

Scenario:

-

Result: Displacement! The

will be kicked out and replaced by

Troubleshooting Guide: Basic Conditions

| Symptom | Probable Cause | Corrective Action |

| Loss of fluorinated group in presence of nucleophiles. | Avoid strong nucleophiles (alkoxides, thiols) if the aromatic ring has EWGs (nitro, cyano).[2] Use non-nucleophilic bases (e.g., LiHMDS, DIPEA).[2] | |

| Hydrolysis in Phosphinic Acid derivatives. | Niche Instability. Phosphinic derivatives of TFE are hydrolytically unstable in alkaline solution.[1][2] | Avoid pH > 9 for phosphinic acid derivatives.[1][2] The |

Module 3: Metabolic Stability (The "Metabolic Blockade")

Why We Use It

In drug discovery, a methoxy group (

Comparative Data: Metabolic Fate

| Feature | Methoxy ( | Trifluoroethoxy ( |

| CYP450 Attack | Highly Susceptible (O-dealkylation) | Resistant (C-F bond strength + Sterics) |

| Bond Dissociation Energy | ||

| Lipophilicity ( | -0.02 | +0.6 to +0.8 (Increases LogP) |

Module 4: Synthesis & Installation Protocols

Common Issue: Users often report low yields when trying to install this group using standard Williamson Ether Synthesis conditions. Reason: Trifluoroethanol is less nucleophilic than ethanol (due to the EWG effect).[1]

Protocol A: Mitsunobu Reaction (Preferred for Aliphatic/Phenolic)

Best for installing onto phenols or complex alcohols.[1]

-

Reagents: Substrate (R-OH), 2,2,2-Trifluoroethanol (1.5 eq),

(1.5 eq), DIAD or DEAD (1.5 eq). -

Solvent: Anhydrous THF or Toluene.

-

Condition:

to RT. -

Note: The reduced nucleophilicity of TFE requires the activation of the Mitsunobu betaine intermediate.

Protocol B: Displacement (Preferred for Activated Aryl Fluorides)

Best for installing onto pyridines or nitrobenzenes.[1][2]

-

Preparation of Nucleophile:

-

Reaction: Add the aryl fluoride/chloride.[1][2] Heat to

.[1][2] -

Monitoring: Watch for competition if other leaving groups are present.

Visualizing the Logic

Diagram 1: Stability Decision Tree

This flowchart guides the user through the expected stability based on reaction conditions.

Caption: Decision tree for assessing the stability of 2,2,2-trifluoroethyl ethers under chemical stress.

Diagram 2: Metabolic Fate Comparison

Visualizing why this group is selected for drug candidates.

Caption: Comparison of metabolic susceptibility between methoxy and trifluoroethoxy groups.

References

-

Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. Source: National Institutes of Health (PMC) / RSC Advances URL:[Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: National Institutes of Health (PMC) / Molecules URL:[Link]

-

2,2,2-Trifluoroethanol: Acidity and Properties. Source: Wikipedia / Chemical Data URL:[1][2][Link][8]

-

Nucleophilic Substitution Reactions of Haloalkanes and Alcohols. Source: UC Santa Barbara Chemistry URL:[1][Link] (General Reference for Sn1/Sn2 mechanisms cited in logic)[2]

Sources

- 1. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]

- 2. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 3. jackwestin.com [jackwestin.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Answered: a. 2,2,2-Trifluoroethanol vs. ethanol F3C НО. pKa = 12.5 16.0 b. Thiophenol vs. phenol SH HO pKa = 6.6 10.0 c. Protonated methanol vs. protonated methylamine… | bartleby [bartleby.com]

- 7. m.youtube.com [m.youtube.com]

- 8. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]

Technical Support Center: Troubleshooting Catalyst Poisoning by Sulfur-Containing Heterocycles

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation. This guide provides in-depth troubleshooting advice, field-proven insights, and detailed protocols for managing catalyst poisoning in reactions involving sulfur-containing heterocycles. Our goal is to equip you with the foundational knowledge and practical steps to diagnose, mitigate, and prevent catalyst deactivation, ensuring the integrity and efficiency of your critical chemical transformations.

Section 1: Understanding the Mechanism of Sulfur Poisoning

Catalyst poisoning by sulfur compounds is a pervasive issue in synthetic chemistry, particularly in pharmaceutical development where sulfur-containing motifs are common in active pharmaceutical ingredients (APIs).[1][2] The lone pair of electrons on the sulfur atom in heterocycles like thiophene, benzothiophene, and their derivatives exhibits a strong affinity for the active sites of many transition metal catalysts. This interaction is not a simple, transient binding; it is a strong chemisorption that can lead to partial or complete deactivation of the catalyst.[1][3]

The Primary Mechanisms of Deactivation:

-

Active Site Blocking (Poisoning): This is the most prevalent mechanism. Sulfur compounds adsorb strongly onto the active metal sites (e.g., Palladium, Platinum, Rhodium, Nickel), forming stable metal-sulfur bonds.[1][4] This physically blocks reactant molecules from accessing the catalytic centers, effectively shutting down the reaction.[1]

-

Fouling: In some instances, sulfur compounds can decompose on the catalyst surface, leading to the formation of carbonaceous deposits (coke) that physically block pores and active sites.[1]

-

Electronic Modification: The strong interaction between sulfur and the metal can alter the electronic properties of the catalyst, reducing its inherent activity even for sites that are not directly blocked.

Precious metal catalysts are especially vulnerable to this type of poisoning.[1] Even parts-per-billion (ppb) levels of sulfur can cause significant deactivation, making feedstock purity a critical parameter for success.[2]

Caption: Mechanism of catalyst poisoning by a sulfur heterocycle.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which catalysts are most susceptible to sulfur poisoning? A: Precious metal catalysts are particularly vulnerable. The list includes, but is not limited to:

Rhodium is often considered the most susceptible of the platinum-group metals, readily forming sulfates that inhibit its function, especially in NOx reduction.[5]

Q2: Is sulfur poisoning reversible or permanent? A: The reversibility depends heavily on the reaction conditions, the specific sulfur compound, and the catalyst itself.[1]

-